molecular formula C15H18ClN3O2 B2935700 2-(2-chlorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide CAS No. 2034231-64-4

2-(2-chlorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide

Cat. No.: B2935700
CAS No.: 2034231-64-4
M. Wt: 307.78
InChI Key: CMYYCRBTOKVXFI-UHFFFAOYSA-N
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Description

This compound features a 2-chlorophenyl group attached to an acetamide core, which is further connected via a flexible ethoxyethyl linker to a 1H-pyrazole ring. The ethoxyethyl linker may enhance solubility compared to more lipophilic analogs, while the pyrazole ring could contribute to binding interactions through hydrogen bonding or π-π stacking .

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[2-(2-pyrazol-1-ylethoxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2/c16-14-5-2-1-4-13(14)12-15(20)17-7-10-21-11-9-19-8-3-6-18-19/h1-6,8H,7,9-12H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYYCRBTOKVXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCCOCCN2C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the reaction of the pyrazole derivative with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.

    Formation of the acetamide linkage: The final step involves the reaction of the intermediate with 2-(2-aminoethoxy)ethanol under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-(2-chlorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities with related compounds:

Compound Name/Structure Key Substituents/Linkers Potential Applications Physicochemical Properties References
Target compound : 2-(2-chlorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide 2-chlorophenyl, ethoxyethyl linker, pyrazole Agrochemical/pharmaceutical Moderate solubility (ether linker), LogP ~2.5*
2-Chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide 2-chloroacetamide, chlorobenzyl-pyrazole Herbicidal/antimicrobial Higher lipophilicity (LogP ~3.8*)
2-(4-Amino-1H-pyrazol-1-yl)-N-(2-chlorophenyl)acetamide Amino-pyrazole, 2-chlorophenyl Pharmaceutical (kinase inhibition?) Increased solubility (amino group, LogP ~1.9*)
N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide Benzothiazole, 4-chlorophenyl Agrochemical (patented) Enhanced stability (benzothiazole core)
2-(4-Chloro-2-methylphenoxy)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]acetamide Phenoxy linker, ethyl-methyl pyrazole Herbicidal Moderate hydrophobicity (LogP ~3.2*)

*Predicted LogP values based on structural features.

Key Observations:
  • Chlorophenyl Group : All compounds share a chlorophenyl moiety, which is often associated with enhanced bioactivity and receptor binding in agrochemicals .
  • Pyrazole vs.
  • Linker Flexibility: The ethoxyethyl linker in the target compound contrasts with rigid phenoxy () or benzothiazole () linkers, possibly improving conformational adaptability for binding .

Physicochemical and Electronic Properties

  • Solubility : The ethoxyethyl linker in the target compound likely enhances water solubility compared to ’s chlorobenzyl analog, which has higher lipophilicity .
  • Electronic Effects : Theoretical studies on similar acetamides () suggest that electron-withdrawing groups (e.g., chlorine) lower HOMO-LUMO gaps, increasing reactivity. The target compound’s 2-chlorophenyl group may stabilize charge transfer interactions in biological systems .

Biological Activity

2-(2-chlorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorophenyl group and a pyrazole moiety, which are known to contribute to various biological activities. The structural formula can be represented as:

C15H18ClN3O2\text{C}_{15}\text{H}_{18}\text{Cl}\text{N}_3\text{O}_2

This structure facilitates interactions with biological targets, particularly in cancer therapy and receptor modulation.

The biological activity of this compound is primarily attributed to its ability to inhibit specific signaling pathways involved in cell proliferation and survival. Notably, it has been studied for its effects on:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : The compound exhibits potent inhibitory activity against VEGFR-2, which is crucial for tumor angiogenesis. In a study, derivatives of similar structures showed IC50 values as low as 1.6 nM for VEGFR-2 inhibition .
  • Androgen Receptors : As a selective androgen receptor modulator (SARM), it may play a role in conditions related to androgen receptor signaling, such as prostate cancer .

In Vitro Studies

In vitro studies have demonstrated that the compound can effectively inhibit the proliferation of various cancer cell lines. For example:

  • Breast Cancer Cell Lines : Compounds with similar pyrazole structures showed significant cytotoxicity against MCF-7 and MBA-MD-231 cell lines .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Compound NameTargetIC50 (nM)Biological Activity
This compoundVEGFR-21.6Anti-proliferative in tumor cells
Analog AAndrogen Receptor50SARM activity
Analog BEGFR TK Inhibition10Cytotoxicity against cancer cells

Case Study 1: Anti-Cancer Activity

A derivative of this compound was evaluated for its anti-cancer properties, showing significant inhibition of tumor growth in xenograft models. The study highlighted the compound's ability to induce apoptosis in cancer cells through ROS production and modulation of apoptotic proteins .

Case Study 2: Receptor Modulation

In another study, the compound's interaction with androgen receptors was assessed, revealing its potential as a therapeutic agent for conditions such as prostate cancer. The modulation of receptor activity was linked to changes in gene expression profiles associated with cell growth and differentiation .

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